methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 324543-21-7
VCID: VC4990966
InChI: InChI=1S/C14H14N2O3S2/c1-8-11(13(18)19-2)12(9-4-3-6-20-9)16-10(17)5-7-21-14(16)15-8/h3-4,6,12H,5,7H2,1-2H3
SMILES: CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OC
Molecular Formula: C14H14N2O3S2
Molecular Weight: 322.4

methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.: 324543-21-7

Cat. No.: VC4990966

Molecular Formula: C14H14N2O3S2

Molecular Weight: 322.4

* For research use only. Not for human or veterinary use.

methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate - 324543-21-7

Specification

CAS No. 324543-21-7
Molecular Formula C14H14N2O3S2
Molecular Weight 322.4
IUPAC Name methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C14H14N2O3S2/c1-8-11(13(18)19-2)12(9-4-3-6-20-9)16-10(17)5-7-21-14(16)15-8/h3-4,6,12H,5,7H2,1-2H3
Standard InChI Key VYDAZAKNQNRIFR-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OC

Introduction

Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound featuring a unique heterocyclic structure. It integrates various functional groups, making it significant in medicinal chemistry. The compound's molecular formula is not explicitly provided in the available sources, but its molecular weight is approximately 387.4 g/mol.

Synthesis and Reaction Conditions

The synthesis of methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate typically involves several multi-step organic reactions. Key steps include esterification and cyclization reactions, which require specific reaction conditions such as controlled temperatures and the use of solvents that can facilitate the desired transformations. Common reagents include acids or bases for esterification and various catalysts to promote cyclization.

Biological Activities and Applications

This compound has significant applications in medicinal chemistry due to its potential biological activities. It has been explored as a lead structure for developing new therapeutic agents targeting various diseases. The mechanism of action involves interaction with biological targets such as enzymes or receptors, leading to alterations in their activity or function.

Comparison with Similar Compounds

Similar compounds, such as ethyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate, also exhibit potential in medicinal chemistry. These compounds share similar structural features but differ in the substituents attached to the pyrimidothiazine core .

Comparison Table:

CompoundMolecular FormulaMolecular WeightCAS Number
Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylateNot specifiedApproximately 387.4 g/mol324543-21-7
Ethyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylateC17H18N2O3SNot specified123044-08-6

Research Findings and Future Directions

Research into this compound highlights its potential as a therapeutic agent due to its interactions with biological targets. Ongoing studies focus on optimizing its structure to enhance biological activity and exploring its applications in treating various diseases. Similar heterocyclic compounds, such as thiazolo[3,2-b]-1,2,4-triazine derivatives, have shown a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator